
4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescence and Aggregation-Enhanced Emission
Pyridyl substituted benzamides, similar in structure to 4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide, have been studied for their luminescent properties and aggregation-enhanced emission (AEE) characteristics. These compounds exhibit luminescence in both solution and solid states and form nano-aggregates in aqueous solutions with enhanced emission. Their AEE behavior is influenced by the solvent's polarity, and they display mechanochromic properties, showing multi-stimuli response. This makes them potential candidates for applications in optoelectronic devices and sensory materials (Srivastava et al., 2017).
Metal–Organic Frameworks (MOFs)
Research on carboxylate-assisted acylamide metal–organic frameworks has introduced compounds with significant thermostability and luminescence properties. These frameworks, synthesized using N1,N3-di(pyridin-3-yl)isophthalamide and other related compounds, demonstrate considerable solvent-accessible voids and unique topologies. Their structural and luminescent characteristics offer potential for applications in gas storage, separation, and catalysis (Sun et al., 2012).
Analytical and Synthetic Chemistry
Compounds related to this compound have been synthesized for various analytical purposes, including the development of fluorescent probes for detecting specific chemical entities in environmental and biological sciences. The structural flexibility of these compounds allows for selective and sensitive detection mechanisms, making them valuable tools in analytical chemistry (Wang et al., 2012).
Monoclonal Antibody Production
Research has also explored the use of related aryl-substituted pyrrole derivatives to improve monoclonal antibody production in Chinese hamster ovary cell cultures. These compounds have demonstrated the ability to enhance cell-specific antibody production by affecting cellular growth, glucose uptake rates, and intracellular ATP levels. Such findings suggest potential applications in biotechnology and pharmaceutical manufacturing processes (Aki et al., 2021).
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(2)22(20,21)14-7-5-13(6-8-14)15(19)17-11-12-4-3-9-16-10-12/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNZAXOSFAPAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2497610.png)
![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)

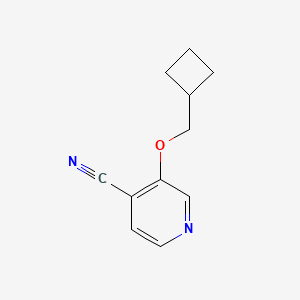
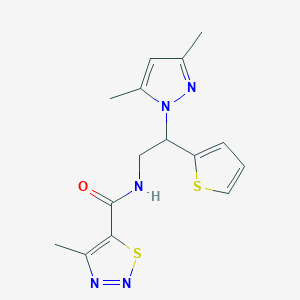
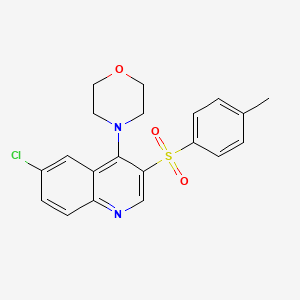
![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)
![1-(3-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2497622.png)

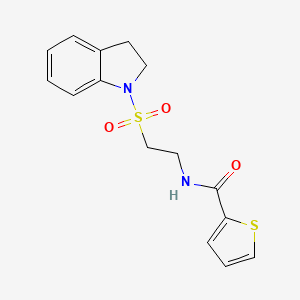
![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
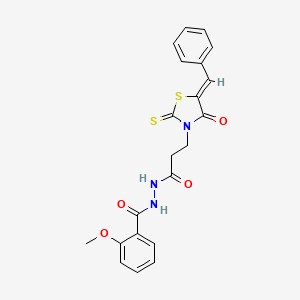
![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetamide](/img/structure/B2497628.png)
